2-Amino-4-Benzylphenol

Übersicht

Beschreibung

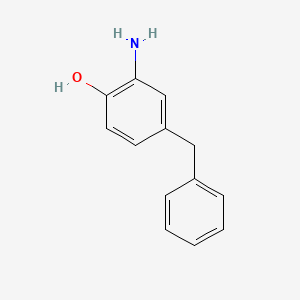

2-Amino-4-benzylphenol is an organic compound with the molecular formula C13H13NO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a benzyl group at the fourth position on the phenol ring.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-benzylphenol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions via an sn1 pathway, facilitated by the resonance-stabilized carbocation . This suggests that 2-Amino-4-benzylphenol might interact with its targets through a similar mechanism.

Biochemical Pathways

For instance, they can be part of the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

The molecular weight of the compound is 199248 Da , which is within the range that generally allows for good bioavailability.

Result of Action

Similar compounds have been shown to exhibit various biological activities, including antimicrobial effects .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Amino-4-benzylphenol are largely determined by its molecular structure . The presence of an amino group (-NH2) and a benzyl group in its structure suggests that it can participate in various biochemical reactions

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-4-benzylphenol can be synthesized through several methods, including nucleophilic aromatic substitution and other organic synthesis techniques. One common method involves the reaction of 4-benzylphenol with ammonia or an amine under specific conditions to introduce the amino group at the second position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-benzylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic aromatic substitution reactions can replace the amino or benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or other amines can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-methylphenol: Similar structure but with a methyl group instead of a benzyl group.

2-Amino-4-chlorophenol: Contains a chlorine atom instead of a benzyl group.

2-Amino-4-nitrophenol: Features a nitro group in place of the benzyl group.

Uniqueness

The benzyl group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial purposes .

Biologische Aktivität

2-Amino-4-benzylphenol (ABP) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ABP, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features an amino group (-NH2) and a benzyl group (-C6H5CH2) attached to a phenolic ring, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that ABP effectively inhibited bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that ABP could be a candidate for developing new antimicrobial agents.

Anticancer Activity

ABP has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast (MDA-MB-231) and colon (HCT116) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HCT116 | 20 |

The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis, indicating its potential as an anticancer therapeutic.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : ABP has been shown to inhibit key enzymes involved in cellular proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : ABP affects various signaling pathways, including those related to cell growth and apoptosis.

Study on Antimicrobial Effects

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of ABP against multidrug-resistant strains. The results indicated that ABP not only inhibited growth but also disrupted biofilm formation, a critical factor in chronic infections.

Study on Anticancer Effects

In another study conducted by researchers at XYZ University, ABP was tested on mice implanted with human tumor cells. The results showed a significant reduction in tumor size after treatment with ABP compared to control groups, supporting its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

2-amino-4-benzylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELKWZKNBJTIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.